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molecular formula C5H2Br2FN B1324267 2,3-Dibromo-5-fluoropyridine CAS No. 878207-82-0

2,3-Dibromo-5-fluoropyridine

Cat. No. B1324267
M. Wt: 254.88 g/mol
InChI Key: ASHZMYYXNMJUDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08957073B2

Procedure details

At 60° C., 3-bromo-5-fluoro-pyridin-2-ylamine (56) (1.91 g, 0.01 mol) was dissolved in 48% hydrobromic acid (30 mL). After cooling to −5° C., bromine (3.24 g, 0.02 mol) was added dropwise over 5 min. A solution of sodium nitrite (1.01 g, 0.02 mol) in water (3 mL) was then added at a rate to keep the temperature of the reaction mixture between −5° C. and 0° C. When finished, the temperature was allowed to reach 25° C. The bromine was reduced with an excess of solid sodium sulfite, and the reaction mixture was extracted with EtOAc (3×50 mL). The combined organic extracts were washed with water (30 mL), brine (30 mL), dried over Na2SO4 and filtered. The filtrate was evaporated in vacuo and the residue was purified by flash column chromatography on silica gel (10% to 20% EtOAc in petroleum ether) to give 2,3-dibromo-5-fluoro-pyridine (57) (1.27 g, 5.0 mmol, 50% yield) as a yellow solid.
Quantity
1.91 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
3.24 g
Type
reactant
Reaction Step Two
Quantity
1.01 g
Type
reactant
Reaction Step Three
Name
Quantity
3 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:3](N)=[N:4][CH:5]=[C:6]([F:8])[CH:7]=1.[Br:10]Br.N([O-])=O.[Na+].S([O-])([O-])=O.[Na+].[Na+]>Br.O>[Br:10][C:3]1[C:2]([Br:1])=[CH:7][C:6]([F:8])=[CH:5][N:4]=1 |f:2.3,4.5.6|

Inputs

Step One
Name
Quantity
1.91 g
Type
reactant
Smiles
BrC=1C(=NC=C(C1)F)N
Name
Quantity
30 mL
Type
solvent
Smiles
Br
Step Two
Name
Quantity
3.24 g
Type
reactant
Smiles
BrBr
Step Three
Name
Quantity
1.01 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
3 mL
Type
solvent
Smiles
O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrBr
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)([O-])[O-].[Na+].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-5 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the temperature of the reaction mixture between −5° C. and 0° C
CUSTOM
Type
CUSTOM
Details
to reach 25° C
EXTRACTION
Type
EXTRACTION
Details
the reaction mixture was extracted with EtOAc (3×50 mL)
WASH
Type
WASH
Details
The combined organic extracts were washed with water (30 mL), brine (30 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The filtrate was evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
the residue was purified by flash column chromatography on silica gel (10% to 20% EtOAc in petroleum ether)

Outcomes

Product
Name
Type
product
Smiles
BrC1=NC=C(C=C1Br)F
Measurements
Type Value Analysis
AMOUNT: AMOUNT 5 mmol
AMOUNT: MASS 1.27 g
YIELD: PERCENTYIELD 50%
YIELD: CALCULATEDPERCENTYIELD 50%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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